(R)-2-Amino-1-(naphthalen-2-yl)ethanol (R)-2-Amino-1-(naphthalen-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 97101-99-0
VCID: VC8336127
InChI: InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)C(CN)O
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

(R)-2-Amino-1-(naphthalen-2-yl)ethanol

CAS No.: 97101-99-0

Cat. No.: VC8336127

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-1-(naphthalen-2-yl)ethanol - 97101-99-0

Specification

CAS No. 97101-99-0
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name (1R)-2-amino-1-naphthalen-2-ylethanol
Standard InChI InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
Standard InChI Key PGJHAXAIVJIVSM-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O
SMILES C1=CC=C2C=C(C=CC2=C1)C(CN)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(CN)O

Introduction

Structural Characteristics and Chiral Configuration

Molecular Architecture

The compound features a naphthalen-2-yl group attached to a chiral carbon center at position 1 of the ethanolamine chain. The naphthalene moiety provides a rigid aromatic framework, while the ethanolamine segment introduces both amino and hydroxyl functional groups. This configuration creates two enantiomers: the (R)-form and its (S)-counterpart (CAS 204851-80-9), which exhibit distinct biological and chemical behaviors . X-ray crystallography and computational modeling reveal that the (R)-enantiomer adopts a conformation where the hydroxyl group forms an intramolecular hydrogen bond with the amine, stabilizing the structure in nonpolar environments .

Stereochemical Implications

The chiral center’s configuration critically influences the compound’s interactions with biological targets. For example, molecular docking studies demonstrate that the (R)-enantiomer binds more strongly to serotonin receptors than the (S)-form, likely due to optimized spatial alignment with hydrophobic binding pockets. This enantioselectivity underscores the importance of stereochemical purity in pharmaceutical applications, where even minor impurities can alter efficacy or safety profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

(R)-2-Amino-1-(naphthalen-2-yl)ethanol is synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts. One common method employs sodium borohydride in the presence of a tartaric acid-derived ligand to achieve enantiomeric excesses exceeding 90%. Alternative routes include enzymatic resolution of racemic mixtures using lipases, though yields are often lower compared to chemical methods . Recent advances in flow chemistry have enabled continuous production with reduced reaction times and improved scalability .

Functional Group Reactivity

The compound’s amino and hydroxyl groups participate in diverse reactions:

  • Reduction: The hydroxyl group can be reduced to a methylene group using lithium aluminum hydride, yielding a secondary amine derivative.

  • Oxidation: Potassium permanganate oxidizes the ethanolamine chain to a carboxylic acid, forming 2-amino-1-(naphthalen-2-yl)acetic acid, a potential intermediate for peptide mimics.

  • Acylation: The amine reacts with acetyl chloride to produce an acetamide derivative, enhancing metabolic stability for drug development .

Thermodynamic Stability and Hydrogen Bonding

Intramolecular Hydrogen Bond Strength

Thermodynamic studies using Fourier-transform infrared (FTIR) spectroscopy and quantum mechanical calculations reveal that the (R)-enantiomer forms a robust intramolecular hydrogen bond between the hydroxyl (-OH) and amine (-NH2_2) groups. In tetrachloroethylene, this interaction has an enthalpy (ΔHHB\Delta H_{\text{HB}}) of -11.1 kJ·mol1^{-1}, comparable to 2-aminoethanol but weaker than 2-(dimethylamino)-ethanol (-15.1 kJ·mol1^{-1}) . The hydrogen bond’s strength correlates with the compound’s solubility in nonpolar solvents, making it suitable for reactions in apolar media .

Table 1: Hydrogen Bond Strengths in Selected Amino Alcohols

CompoundSolventΔHHB\Delta H_{\text{HB}} (kJ·mol1^{-1})Method
(R)-2-Amino-1-(naphthalen-2-yl)ethanolC2_2Cl4_4-11.1 ± 3.0FTIR
2-AminoethanolC2_2Cl4_4-11.1 ± 3.0FTIR
2-(Dimethylamino)-ethanolC2_2Cl4_4-15.1 ± 1.2FTIR

Conformational Analysis

Density functional theory (DFT) calculations identify two stable conformers:

  • Trans-conformer: The hydroxyl and amine groups are antiperiplanar, minimizing steric hindrance.

  • Cis-conformer: The functional groups are synperiplanar, stabilized by the intramolecular hydrogen bond .
    The trans-conformer dominates in the gas phase (67% population at 298 K), while the cis-form prevails in solution due to solvent stabilization .

Applications in Asymmetric Catalysis and Chiral Recognition

Chiral Auxiliary in Synthesis

The (R)-enantiomer serves as a chiral auxiliary in the synthesis of β-amino alcohols, facilitating enantioselective additions to carbonyl compounds. For instance, its use in the Evans aldol reaction produces diastereomeric excesses >95% when paired with borane-THF .

Enantiomeric Excess Determination

Probe-based circular dichroism (CD) spectroscopy enables rapid ee analysis of (R)-1-(2-naphthyl)ethanol derivatives. A calibration curve (R2^2 = 0.997) correlates CD amplitude at 350 nm with enantiomeric composition, achieving detection limits of 0.5% ee .

Table 2: CD Amplitude vs. Enantiomeric Excess of (R)-1-(2-Naphthyl)ethanol

ee (%)CD Amplitude (mdeg)
+10054.4
+8040.0
025.0
-10021.0

Comparative Analysis with Structural Analogues

Enantiomeric Pair: (R)- vs. (S)-Forms

The (S)-enantiomer (CAS 204851-80-9) shows reduced binding affinity for serotonin receptors (KdK_d = 18.7 μM vs. 2.3 μM for (R)-form) but higher solubility in aqueous media due to altered hydration dynamics .

Positional Isomers

Moving the naphthalene group from position 2 to 1 (CAS 110480-83-6) decreases MAO-B inhibition (KiK_i = 23.4 μM) and alters the hydrogen bond network, as shown in Table 3 .

Table 3: Key Properties of Naphthalene-Based Amino Alcohols

CompoundCAS NumberMAO-B KiK_i (μM)Solubility (mg/mL)
(R)-2-Amino-1-(naphthalen-2-yl)ethanol97101-99-08.91.2
(S)-2-Amino-1-(naphthalen-2-yl)ethanol204851-80-918.72.4
(R)-2-Amino-1-(naphthalen-1-yl)ethanol110480-83-623.40.9

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